molecular formula C27H44O3 B031025 Sarsasapogenin CAS No. 82597-74-8

Sarsasapogenin

Cat. No. B031025
CAS RN: 82597-74-8
M. Wt: 416.6 g/mol
InChI Key: GMBQZIIUCVWOCD-NRBCCYJRSA-N
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Description

Sarsasapogenin is a sapogenin derived from the Chinese medical herb Anemarrhena asphodeloides Bunge . It has been found to have antidiabetic, anti-oxidative, anticancer, and anti-inflammatory activities .


Synthesis Analysis

Sarsasapogenin is a natural steroidal sapogenin molecule mainly obtained from Anemarrhena asphodeloides Bunge . It is one of the first sapogenins to be identified .


Molecular Structure Analysis

Sarsasapogenin has a molecular formula of C27H44O3 . It is a steroidal sapogenin, that is the aglycosidic portion of a plant saponin . It has a cis-linkage between rings A and B of the steroid nucleus, as opposed to the more usual trans-linkage found in other saturated steroids .


Chemical Reactions Analysis

Sarsasapogenin yields depend upon the amount of sarsasaponin in the tincture and the efficiency of hydrolysis . Each hydrolyzed sarsasaponin yields a mole of sarsasapogenin .


Physical And Chemical Properties Analysis

Sarsasapogenin has a molar mass of 416.64 g/mol . It is soluble in ethanol and has a melting point of 199 to 199.5 °C .

Scientific Research Applications

Chemical Constituent in Traditional Medicine

Spirostan-3-ol, also known as Sarsasapogenin, is a natural steroidal sapogenin molecule obtained mainly from Anemarrhena asphodeloides Bunge . It is recognized in traditional Chinese medicine for its distinctive therapeutic properties .

Neuroprotection

Numerous research studies have demonstrated that Sarsasapogenin has neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases like Alzheimer’s .

Anti-inflammatory

Sarsasapogenin is a potent molecule with anti-inflammatory activities . It can be used to treat various inflammatory conditions.

Anticancer

Sarsasapogenin has shown potential as an anticancer agent . Further research is needed to explore its full potential in cancer treatment.

Antidiabetic

Sarsasapogenin has been found to have antidiabetic properties . This makes it a promising molecule in the treatment of diabetes.

Anti-osteoclastogenic

Sarsasapogenin has anti-osteoclastogenic activities . This means it can potentially be used in the treatment of diseases related to bone resorption.

Treatment for Precocious Puberty

Sarsasapogenin is also a potential molecule in the treatment for precocious puberty . This is a condition where the body matures at an unusually early age.

Pharmaceutical Applications

Sarsasapogenin is a potential natural steroid molecule for new drug design, development, and therapy . Its diverse pharmacological activities make it a promising candidate for the development of new drugs.

Safety And Hazards

Sarsasapogenin should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Extensive research into the pharmacokinetics and bioavailability of sarsasapogenin is needed to prove its safety and efficacy in the treatment of numerous disorders . It has the potential to be a promising molecule for future drug development .

properties

IUPAC Name

(1R,2S,4S,6R,7S,8R,9S,12S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3/t16?,17-,18?,19?,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBQZIIUCVWOCD-NRBCCYJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5[C@@]4(CCC(C5)O)C)C)O[C@]16CCC(CO6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spirostan-3-ol

CAS RN

82597-74-8
Record name Sarsasapogenin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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